

Synthesis of 2-Propylcyclohexanone from Cyclohexanone: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-Propylcyclohexanone*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2-propylcyclohexanone** from cyclohexanone. Two primary, effective methods are presented: the direct alkylation of a cyclohexanone enolate and the Stork enamine synthesis. These protocols are designed to offer reliable procedures for obtaining the target compound, a valuable intermediate in organic synthesis. This guide includes comprehensive methodologies, tabulated data for easy comparison of reaction parameters, and diagrams illustrating the chemical pathways and experimental workflows.

Introduction

The α -alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The synthesis of **2-propylcyclohexanone** from cyclohexanone is a classic example of this transformation and serves as a key step in the elaboration of more complex molecular architectures. The addition of a propyl group to the alpha position of the cyclohexanone ring modifies its steric and electronic properties, making it a useful building block for the synthesis of natural products, pharmaceuticals, and fragrances.

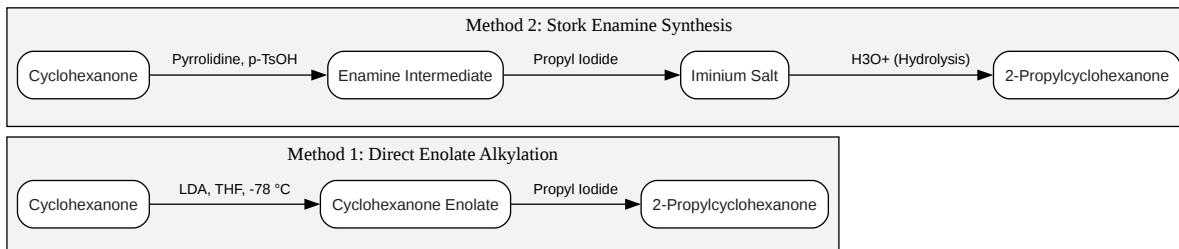
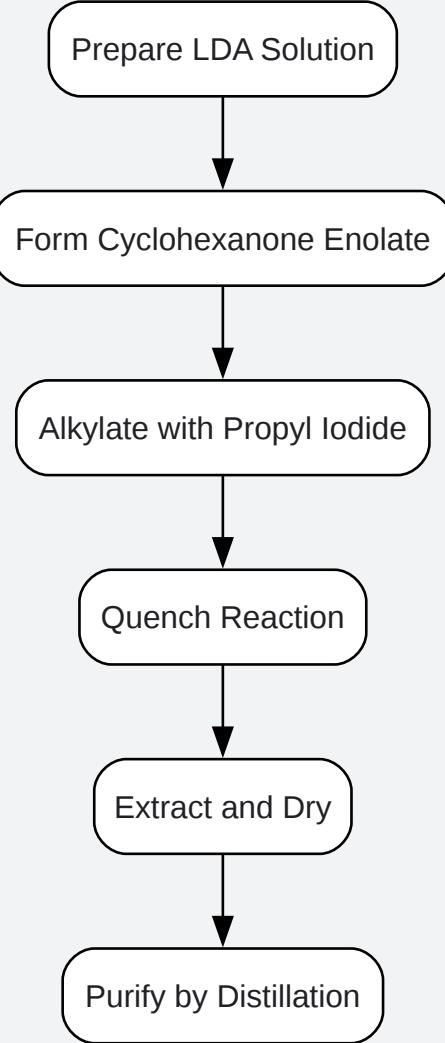
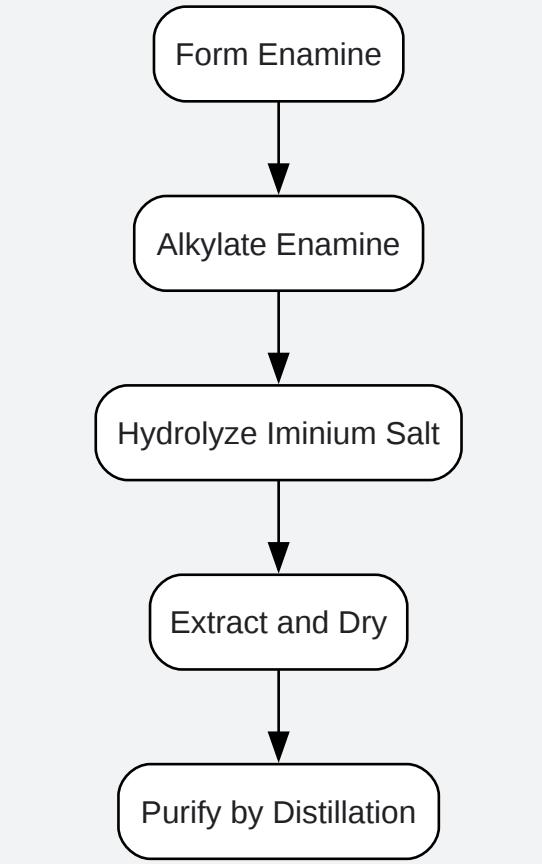
This document outlines two robust methods for this synthesis:

- Direct Enolate Alkylation: This method involves the deprotonation of cyclohexanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic propyl source, typically propyl iodide or propyl bromide.
- Stork Enamine Synthesis: This alternative approach avoids the use of strong bases. Cyclohexanone is first reacted with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. The enamine then reacts with a propyl halide, followed by hydrolysis to yield the desired **2-propylcyclohexanone**.^{[1][2]}

Both methods offer distinct advantages and are presented here with detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Reaction Pathways

The two primary synthetic routes for the preparation of **2-propylcyclohexanone** from cyclohexanone are depicted below.

**Method 1: Direct Enolate Alkylation****Method 2: Stork Enamine Synthesis**

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References

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- 2. Give the products of reaction of cyclohexanone enolate with (a) iodoethan.. [askfilo.com]
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